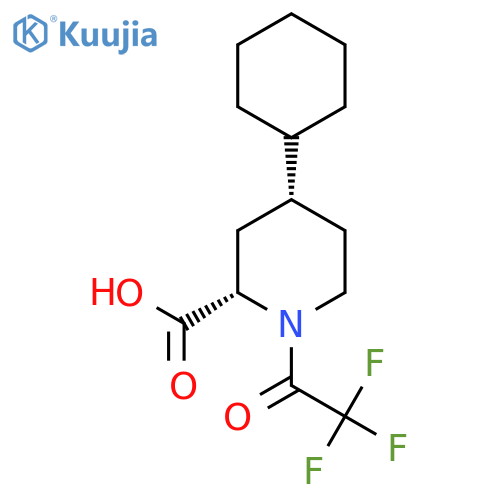Cas no 2679816-43-2 (rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

2679816-43-2 structure
商品名:rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid
rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28291646
- 2679816-43-2
- rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid
-
- インチ: 1S/C14H20F3NO3/c15-14(16,17)13(21)18-7-6-10(8-11(18)12(19)20)9-4-2-1-3-5-9/h9-11H,1-8H2,(H,19,20)/t10-,11+/m1/s1
- InChIKey: DXYLHEUNKURUHY-MNOVXSKESA-N
- ほほえんだ: FC(C(N1CC[C@H](C[C@H]1C(=O)O)C1CCCCC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 307.13952799g/mol
- どういたいしつりょう: 307.13952799g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 57.6Ų
rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28291646-2.5g |
rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid |
2679816-43-2 | 95.0% | 2.5g |
$2800.0 | 2025-03-19 | |
| Enamine | EN300-28291646-0.05g |
rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid |
2679816-43-2 | 95.0% | 0.05g |
$1200.0 | 2025-03-19 | |
| Enamine | EN300-28291646-10.0g |
rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid |
2679816-43-2 | 95.0% | 10.0g |
$6144.0 | 2025-03-19 | |
| Enamine | EN300-28291646-0.25g |
rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid |
2679816-43-2 | 95.0% | 0.25g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28291646-5g |
rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid |
2679816-43-2 | 5g |
$4143.0 | 2023-09-08 | ||
| Enamine | EN300-28291646-10g |
rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid |
2679816-43-2 | 10g |
$6144.0 | 2023-09-08 | ||
| Enamine | EN300-28291646-1g |
rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid |
2679816-43-2 | 1g |
$1429.0 | 2023-09-08 | ||
| Enamine | EN300-28291646-0.5g |
rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid |
2679816-43-2 | 95.0% | 0.5g |
$1372.0 | 2025-03-19 | |
| Enamine | EN300-28291646-5.0g |
rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid |
2679816-43-2 | 95.0% | 5.0g |
$4143.0 | 2025-03-19 | |
| Enamine | EN300-28291646-0.1g |
rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid |
2679816-43-2 | 95.0% | 0.1g |
$1257.0 | 2025-03-19 |
rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid 関連文献
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
2679816-43-2 (rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid) 関連製品
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
